molecular formula C6H9NO2 B8014458 (2R)-2-aminohex-4-ynoic acid

(2R)-2-aminohex-4-ynoic acid

Cat. No.: B8014458
M. Wt: 127.14 g/mol
InChI Key: VDWGCMRALYSYJV-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-aminohex-4-ynoic acid is a non-proteinogenic, unnatural amino acid of high interest in experimental research. It features a D-configuration (R-enantiomer) at the alpha-carbon and a 4-yne (carbon-carbon triple bond) modification in its side chain. This unique structure makes it a valuable tool for probing protein structure and function, particularly as a synthetic analog for methionine or other natural amino acids. Unlike its saturated counterpart, D-norleucine, which is used to study protein interactions without sulfur , the alkyne group in this compound offers a reactive handle for bioorthogonal chemistry, such as Click reactions. This allows researchers to label, track, or pull down biomolecules in complex biological systems. Its primary research applications include enzyme mechanism studies, peptide synthesis for structure-activity relationship (SAR) analysis, and the development of novel bioactive compounds or metabolic inhibitors. As with similar experimental compounds like D-norleucine , its specific interactions with biological targets such as enzymes may be a key area of investigation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-aminohex-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGCMRALYSYJV-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereomeric Salt Formation

Racemic 2-aminohex-4-ynoic acid is treated with chiral resolving agents (e.g., tartaric acid derivatives) to form diastereomeric salts. These salts exhibit differential solubility, enabling separation via crystallization. For example, using (R,R)-dibenzoyltartaric acid in ethanol yields the (R)-enantiomer with 85% recovery and 92% enantiomeric excess (ee).

Table 1: Chiral Resolving Agents and Outcomes

Resolving AgentSolventRecovery (%)ee (%)
(R,R)-Dibenzoyltartaric acidEthanol8592
L-Malic acidMethanol7888
Camphorsulfonic acidAcetone6895

Chromatographic Resolution

Chiral stationary phases (CSPs), such as cyclodextrin- or cellulose-based columns, resolve enantiomers via HPLC. A study using a Chiralpak AD-H column (hexane:isopropanol, 90:10) achieved baseline separation with a retention time ratio of 1.8 for (R)- vs. (S)-enantiomers.

Asymmetric Hydrogenation

Substrate Design

α,β-Unsaturated precursors like hex-4-ynoic acid derivatives are hydrogenated asymmetrically. The alkynyl group stabilizes the transition state, enhancing stereoselectivity.

Catalytic Systems

Rhodium(I) complexes with chiral phosphine ligands (e.g., (R)-BINAP) achieve up to 94% ee. Key conditions:

  • Pressure : 50 psi H₂

  • Temperature : 25°C

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 78%

Table 2: Catalyst Performance in Asymmetric Hydrogenation

Catalystee (%)Yield (%)
Rh/(R)-BINAP9478
Ru/TsDPEN8982
IrPHOX9175

Enzymatic Resolution

Acylase-Catalyzed Hydrolysis

Acylases selectively hydrolyze N-acylated (S)-enantiomers, leaving the (R)-enantiomer intact. Using Aspergillus melleus acylase in pH 7.0 buffer:

  • Substrate : N-Acetyl-2-aminohex-4-ynoic acid

  • Conversion : 48% (S-enantiomer)

  • ee (R) : 99%

Lipase-Mediated Kinetic Resolution

Lipase B from Candida antarctica catalyzes enantioselective esterification. In hexane with vinyl acetate:

  • Reaction Time : 24 h

  • ee (R) : 97%

  • Yield : 45%

Stereoselective Amination

Hoffman-Type Rearrangement

Hex-4-ynoic acid derivatives undergo Hofmann rearrangement with chiral amines. Using (R)-1-phenylethylamine in liquid NH₃:

  • Temperature : −33°C

  • Yield : 65%

  • ee : 90%

Curtius Rearrangement

Azide intermediates derived from hex-4-ynoic acid form isocyanates, which are trapped with (R)-configured alcohols. Subsequent hydrolysis yields the (R)-amino acid:

  • Reagent : DPPA (diphenylphosphoryl azide)

  • Solvent : Toluene

  • ee : 88%

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing side reactions. A pilot study achieved:

  • Residence Time : 2 min

  • Throughput : 1.2 kg/day

  • ee : 93%

Biocatalytic Routes

Engineered Escherichia coli expressing ω-transaminases convert ketohex-4-ynoic acid to (R)-2-aminohex-4-ynoic acid:

  • Substrate Loading : 100 mM

  • Conversion : 95%

  • ee : 99%

Challenges and Mitigation Strategies

Thermal Instability

Decomposition above 150°C necessitates low-temperature storage. Lyophilization stabilizes the compound for long-term use.

Byproduct Formation

Alkaline conditions promote oligomerization. Acidic workup (pH 3–4) with 1 M HCl suppresses this, improving purity to 98%.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

Methodee (%)Yield (%)ScalabilityCost ($/kg)
Asymmetric Hydrogenation9478High1,200
Enzymatic Resolution9945Moderate2,500
Continuous Flow9385High900

Chemical Reactions Analysis

Types of Reactions: (2R)-2-aminohex-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form a diketone or carboxylic acid.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a suitable solvent.

    Reduction: Palladium on carbon (Pd/C) or Lindlar’s catalyst for selective hydrogenation.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features an amino group at the second carbon and a terminal alkyne group, contributing to its distinctive reactivity. Its chemical properties allow it to participate in various reactions, including:

  • Oxidation : The alkyne can be oxidized to form diketones or carboxylic acids.
  • Reduction : It can undergo reduction to yield alkenes or alkanes.
  • Substitution : The amino group can engage in substitution reactions, leading to diverse derivatives such as amides.

Organic Synthesis

(2R)-2-aminohex-4-ynoic acid is utilized as a building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules. For example, it has been employed in the synthesis of cyclic peptides and peptidomimetics through metathesis reactions, demonstrating its utility in creating constrained structures that mimic natural peptides .

Biological Studies

This compound has been studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds. Research indicates that it can inhibit glycine transporters, which increases extracellular glycine levels—critical for neurotransmission in the central nervous system. This property positions it as a candidate for treating neurological disorders linked to glycine dysfunction.

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a therapeutic agent. Its ability to form peptidomimetics enhances its role in drug discovery. Notably, it has been investigated for anti-cancer and anti-inflammatory effects, with ongoing research into its potential applications in developing new drugs .

Case Study 1: Synthesis of Thrombin Inhibitors

A study demonstrated the use of this compound in synthesizing thrombin inhibitors via Sonogashira coupling reactions. The resulting compounds exhibited promising biological activity, highlighting the compound's versatility in drug development .

Case Study 2: Peptidomimetic Development

Research led by Novartis utilized this compound as a starting material for developing endothelin-converting enzyme inhibitors. The synthesis involved multiple steps, showcasing the compound's role in creating complex therapeutic agents with enhanced efficacy .

Mechanism of Action

The mechanism of action of (2R)-2-aminohex-4-ynoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the alkyne group can participate in covalent bonding or undergo further chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Features:

  • Natural Occurrence : Isolated from fungi such as Amanita and Tricholomopsis species, often as γ-glutamyl dipeptides .
  • Biological Activity: Exhibits inhibitory effects on ATP:L-methionine S-adenosyltransferase, a key enzyme in methionine metabolism .
  • Synthesis : Enantioselective syntheses include enzymatic resolutions and asymmetric catalysis, with racemic routes also reported .

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Core Structure Functional Groups Natural Source Biological Role
(2R)-2-Aminohex-4-ynoic acid C6 chain, alkyne at C4 Amino (C2), alkyne (C4) Amanita, Tricholomopsis Enzyme inhibition
(S)-2-Aminohex-4-ynoic acid C6 chain, alkyne at C4 Amino (C2), alkyne (C4) Same as above Varies with enantiomeric ratio
(2R)-Aziridine-2-carboxylic acid Aziridine ring (3-membered) Amino, carboxylic acid Synthetic Peptide backbone modification
Danshensu Phenolic acid backbone 3,4-Dihydroxyphenyl, carboxylic acid Salvia miltiorrhiza Antioxidant, cardiovascular
(2R)-2-Amino-4-oxohexanoic acid C6 chain, ketone at C4 Amino (C2), ketone (C4) Synthetic Intermediate in organic synthesis

Biological Activity

(2R)-2-aminohex-4-ynoic acid, also known as AHA, is a chiral amino acid derivative characterized by its unique alkyne functional group and a six-carbon chain. This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and metabolic modulation. This article delves into its mechanisms of action, comparative analysis with similar compounds, and relevant case studies highlighting its potential applications in pharmacology.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the alkyne group may participate in covalent bonding or undergo further chemical transformations. These interactions can modulate enzyme activity and influence various biological processes.

Key Mechanisms:

  • Enzyme Inhibition : AHA acts as an inhibitor of gamma-aminobutyric acid (GABA) transaminase, leading to elevated levels of GABA in the brain. This inhibition occurs through binding to the active site of the enzyme, thus preventing the conversion of GABA to L-glutamate.
  • S-Adenosyl-L-methionine (SAM) Synthesis : AHA inhibits ATP:L-methionine S-adenosyltransferase (MAT), reducing SAM levels in tissues. SAM is crucial for methylation processes, impacting DNA methylation and polyamine biosynthesis.

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionBiological Activity
(2S)-2-aminohex-4-ynoic acid Enantiomer of AHADifferent biological activity
2-amino-3-butynoic acid Shorter carbon chainRelated but distinct biochemical properties
2-amino-5-hexynoic acid Alkyne at a different positionPotentially similar enzyme interactions

The uniqueness of this compound lies in its specific chiral configuration and the presence of both amino and alkyne groups, which contribute to its distinct biochemical interactions compared to structurally related compounds .

Case Studies and Research Findings

  • Inhibition of GABA Transaminase :
    • A study demonstrated that AHA effectively inhibits GABA transaminase in vitro, resulting in increased GABA concentrations. This effect suggests potential therapeutic applications for neurological disorders related to GABA deficiency.
  • Impact on SAM Levels :
    • Research indicated that by inhibiting MAT, AHA significantly lowers SAM levels across various tissues. This reduction has implications for cellular processes that depend on SAM as a methyl donor, such as gene expression regulation and polyamine synthesis .
  • Neurotransmitter Modulation :
    • AHA's ability to influence glycine transporters has been explored in the context of neurotransmission. By inhibiting glycine reuptake, AHA increases extracellular glycine levels, which may enhance synaptic transmission and provide therapeutic avenues for conditions like schizophrenia.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (2R)-2-aminohex-4-ynoic acid, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis of this compound derivatives often employs peptide coupling strategies, with careful selection of protecting groups (e.g., Fmoc or Boc) to preserve stereochemistry. For example, C-terminal deprotection is typically more feasible than N-terminal deprotection due to steric hindrance and side reactions . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature, and catalysts (e.g., HATU/DIPEA) to enhance coupling efficiency. Yield improvements are achieved by iterative purification via reverse-phase HPLC or silica gel chromatography.

Q. Which analytical techniques are most reliable for confirming the stereochemical configuration and purity of this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is critical for resolving enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents, while X-ray crystallography provides definitive proof of the (2R) configuration . Mass spectrometry (HRMS or MALDI-TOF) and elemental analysis validate molecular integrity. Purity ≥95% is typically required for biological assays.

Advanced Research Questions

Q. How do N-terminal deprotection challenges in this compound-containing peptides impact their biological applications, and what strategies address these limitations?

  • Methodological Answer : N-terminal deprotection often results in side reactions (e.g., racemization or β-elimination) due to the alkyne moiety’s electron-withdrawing effects. Strategies include:

  • Using orthogonal protecting groups (e.g., Alloc for N-terminal amines) cleavable under mild conditions (Pd-catalyzed deprotection).
  • Employing enzymatic deprotection (e.g., peptidases) to minimize harsh acidic/basic conditions .
  • Designing truncated analogs where the N-terminus remains protected during functional assays.

Q. What structural modifications to this compound enhance its utility as a bioisostere in antimicrobial peptide mimics?

  • Methodological Answer : Incorporating the alkyne group into peptide backbones requires balancing rigidity and hydrophobicity. Modifications include:

  • Substituting the hex-4-yne chain with shorter alkynes (e.g., propyne) to reduce steric bulk.
  • Introducing polar substituents (e.g., hydroxyl or amine groups) at the C-terminal to improve water solubility.
  • Pairing the compound with cationic residues (e.g., lysine/arginine) to enhance membrane disruption in Gram-negative bacteria .

Q. How should researchers resolve contradictions in reported synthetic yields of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Reagent quality : Use anhydrous solvents and freshly distilled bases (e.g., DIPEA) to avoid moisture-induced side reactions.
  • Temperature control : Maintain reactions at 0–4°C during coupling to prevent epimerization.
  • Purification methods : Compare yields pre- and post-HPLC to identify losses during isolation. Replicating protocols with internal standards (e.g., deuterated analogs) can validate reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.